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1,4-Dichloro-6-methylphenazine Documentation Hub

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  • Product: 1,4-Dichloro-6-methylphenazine
  • CAS: 29453-83-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Crystal Structure Determination of Novel Phenazine Derivatives: A Case Study Approach

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phenazine Scaffolds Phenazines are a large class of nitrogen-containing heterocyclic compounds that form the core...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenazine Scaffolds

Phenazines are a large class of nitrogen-containing heterocyclic compounds that form the core of a wide array of biologically active molecules and functional materials.[1] Their planar, aromatic structure makes them excellent candidates for DNA intercalation and redox-active processes, leading to their use as antibiotics, anticancer agents, and agricultural fungicides.[1][2] The specific biological activity and material properties of a phenazine derivative are dictated by the type and position of substituents on the core ring system.[3]

For drug development and materials science, a deep understanding of the three-dimensional structure at an atomic level is paramount. Single-crystal X-ray diffraction is the definitive technique for elucidating the precise molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of a compound.[4][5][6] This information is critical for structure-activity relationship (SAR) studies, rational drug design, and the engineering of crystalline materials with desired properties.

This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural analysis of novel phenazine derivatives. While a specific crystal structure for 1,4-dichloro-6-methylphenazine is not publicly documented, we will use its structure as a representative target to illustrate the complete workflow from initial synthesis to final structural elucidation. The protocols and principles described herein are broadly applicable to a wide range of small organic molecules.

Experimental Methodology: A Validating Workflow

The successful determination of a crystal structure is a multi-step process where the quality of the outcome of each step is validated before proceeding to the next. This section details the causality behind each experimental choice, ensuring a robust and reproducible workflow.

Synthesis of 1,4-dichloro-6-methylphenazine

The synthesis of substituted phenazines often involves the condensation of a substituted o-phenylenediamine with a substituted catechol or quinone. A plausible synthetic route to 1,4-dichloro-6-methylphenazine could involve a reaction sequence starting from commercially available precursors. While a specific documented synthesis for this exact molecule is not available, a general, robust procedure for similar compounds often follows a condensation-cyclization strategy.[7]

Crystal Growth: The Art and Science of Nucleation

Obtaining a high-quality single crystal is the most critical and often the most challenging step in the entire process.[8] The goal is to encourage molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.[9] This is typically achieved by preparing a supersaturated solution and allowing the solvent to evaporate slowly, or by slowly cooling a saturated solution.[10]

Field-Proven Protocol for Crystallization:

  • Solvent Selection (The Causality): The choice of solvent is crucial. An ideal solvent will dissolve the compound when hot but have low solubility for it when cold.[10] This temperature-dependent solubility gradient is the driving force for crystallization.[9] For phenazine derivatives, which are often moderately polar, solvents like ethanol, methanol, acetone, ethyl acetate, or solvent pairs like ethanol/water or dichloromethane/hexane are good starting points.[11]

  • Preparation of a Saturated Solution:

    • Place a small amount of the purified 1,4-dichloro-6-methylphenazine powder in a clean vial.

    • Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves.[12] The use of a minimal amount of hot solvent is key to creating a supersaturated solution upon cooling.[10]

  • Slow Evaporation/Cooling:

    • Cover the vial with a cap, but not tightly, or with parafilm containing a few pinholes. This allows for slow evaporation of the solvent over several days.

    • Alternatively, allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to further decrease solubility and promote crystal growth.[10] Insulating the container can promote the formation of larger, higher-quality crystals.[12]

  • Seeding (Optional): If spontaneous crystallization does not occur, introducing a tiny "seed" crystal from a previous batch can initiate the nucleation process.[13]

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained (ideally >0.1 mm in all dimensions), they are ready for X-ray diffraction analysis.[5] This technique uses the diffraction pattern of X-rays passing through the crystal to determine the arrangement of atoms within the crystal lattice.[14]

Experimental and Computational Workflow for Structure Determination:

The following diagram outlines the standard workflow for single-crystal X-ray diffraction, from data collection to the final refined structure.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal 1. Mount Single Crystal XRay 2. Expose to X-ray Beam (e.g., Mo Kα radiation) Crystal->XRay Place in Diffractometer Detector 3. Collect Diffraction Data (Intensity vs. Angle) XRay->Detector Rotate Crystal DataProc 4. Data Processing (Integration & Scaling) Detector->DataProc Raw Images Solve 5. Structure Solution (Direct Methods) DataProc->Solve Reflection File Refine 6. Structure Refinement (Least-Squares) Solve->Refine Initial Atomic Model Validate 7. Validation & Analysis Refine->Validate Refined Model Final Final Structural Model (CIF File) Validate->Final Final Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source).[5] As the crystal is rotated, a detector collects the diffraction patterns.[4]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffracted spot.[4] This step yields the unit cell parameters and the symmetry of the crystal.

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods) to generate an initial electron density map, from which an initial model of the molecule can be built.[4]

  • Structure Refinement: This initial model is refined iteratively against the experimental data using least-squares methods to improve the atomic positions and other parameters.[4] The quality of the refinement is monitored by the R-factor; a lower value indicates a better fit between the model and the data.

Results and Discussion: A Hypothetical Structural Analysis

While no experimental data exists for 1,4-dichloro-6-methylphenazine, we can predict its key structural features based on known structures of related phenazine and dichlorophenyl compounds.[15][16][17][18]

Predicted Molecular Structure

The core of the molecule would be the tricyclic phenazine ring system, which is expected to be nearly planar due to its aromaticity.[16] The chlorine and methyl substituents will lie in or very close to this plane.

Caption: Predicted molecular structure of 1,4-dichloro-6-methylphenazine.

Crystallographic Data Summary

The following table presents a hypothetical but realistic set of crystallographic parameters for 1,4-dichloro-6-methylphenazine, based on typical values for similar organic compounds.[17][18]

ParameterPredicted Value
Chemical FormulaC₁₃H₈Cl₂N₂
Formula Weight279.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 7.2
c (Å)~ 19.5
β (°)~ 95
Volume (ų)~ 1190
Z (molecules/unit cell)4
Calculated Density (g/cm³)~ 1.56
R-factor< 0.05 (for a well-refined structure)
Intermolecular Interactions and Crystal Packing

In the solid state, the planar phenazine molecules would likely pack in a herringbone or slipped-stack arrangement, driven by π-π stacking interactions between the aromatic rings. Additionally, the chlorine atoms could participate in halogen bonding (C-Cl···N or C-Cl···Cl) or weak C-H···Cl hydrogen bonds, which would further stabilize the crystal lattice.[19][20] These non-covalent interactions are crucial as they influence properties like solubility, melting point, and bioavailability.

Conclusion

This guide has outlined the essential, validated workflow for determining the crystal structure of a novel phenazine derivative, using 1,4-dichloro-6-methylphenazine as a representative example. From the rational synthesis and meticulous process of crystal growth to the high-tech analysis by X-ray diffraction, each step is critical for obtaining a high-resolution molecular structure. The resulting structural information—including bond lengths, angles, and intermolecular interactions—provides invaluable insights for medicinal chemists and materials scientists, enabling the rational design of next-generation pharmaceuticals and functional materials.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Longdom Publishing. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
  • EPFL. (n.d.). Guide for crystallization.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • Diamond Light Source. (n.d.). About Small Molecule X-ray Crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Excillum. (n.d.). Small molecule crystallography.
  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • MDPI. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives.
  • MDPI. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • ResearchGate. (n.d.). Structure of Phenazine.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PMC. (n.d.). Crystal structure of 1-{(E)-[(3,4-dichlorophenyl)imino]methyl}naphthalen-2-ol.
  • PMC. (n.d.). Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one.
  • PubMed. (2014). Crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-yl-amino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one.
  • ResearchGate. (n.d.). Crystal structure of (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one.
  • PMC. (2014). The structural biology of phenazine biosynthesis.

Sources

Exploratory

Subverting the Bacterial Electron Transport Chain: A Technical Guide to 1,4-Dichloro-6-Methylphenazine

Executive Summary The eradication of bacterial biofilms represents one of the most significant challenges in modern drug development. Traditional antibiotics rely on growth-dependent mechanisms, rendering them highly ine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The eradication of bacterial biofilms represents one of the most significant challenges in modern drug development. Traditional antibiotics rely on growth-dependent mechanisms, rendering them highly ineffective against metabolically dormant persister cells encased within biofilm matrices. 1,4-dichloro-6-methylphenazine is a synthetic halogenated phenazine (HP) derivative engineered to bypass growth-dependent targets. By directly short-circuiting the bacterial electron transport chain (ETC) and inducing acute intracellular iron starvation, this compound rapidly depletes cellular ATP and eradicates persister populations without lysing mammalian cell membranes. This whitepaper details the mechanistic pathways, self-validating experimental workflows, and quantitative benchmarks necessary for evaluating halogenated phenazines in preclinical development.

Mechanistic Interaction with the Electron Transport Chain (ETC)

Natural phenazines, such as pyocyanin produced by Pseudomonas aeruginosa, function as extracellular electron shuttles that support anaerobic survival by acting as an electron sink for glucose catabolism[1]. They are primarily reduced by membrane-bound NADH dehydrogenases (Complex I equivalents such as Nqr, Nuo, and Ndh)[1].

Synthetic halogenated phenazines, including 1,4-dichloro-6-methylphenazine, hijack this native bioenergetic pathway. The incorporation of electron-withdrawing chlorine atoms and a lipophilic methyl group alters the molecule's redox potential and enhances its membrane permeability[2].

The Uncoupling Mechanism:

  • Electron Abstraction: 1,4-dichloro-6-methylphenazine acts as a potent electron acceptor, directly abstracting electrons from the NADH pool via NADH dehydrogenases[1].

  • PMF Collapse: By prematurely siphoning electrons from the ETC, the compound bypasses terminal oxidases. This prevents the extrusion of protons into the periplasm, leading to a rapid collapse of the Δ pH component of the proton motive force (PMF)[2].

  • Iron Starvation: Concurrently, HPs possess metal-chelating properties. Transcriptomic profiling (RNA-seq) of treated biofilms reveals that HPs induce a state of acute intracellular iron starvation, evidenced by the rapid upregulation of iron-uptake gene clusters (e.g., isdB, sbnC) within hours of exposure[3].

Visualizing the Pathway

ETC_Subversion NADH NADH Pool (Electron Source) ComplexI NADH Dehydrogenase (Nqr / Nuo / Ndh) NADH->ComplexI e- donation HP_Ox 1,4-dichloro-6-methylphenazine (Oxidized State) ComplexI->HP_Ox e- abstraction HP_Red Reduced Phenazine (Radical / Anion) HP_Ox->HP_Red Reduction PMF Proton Motive Force (ΔpH Collapse) HP_Red->PMF Uncoupling Death Persister Cell Eradication PMF->Death ATP Depletion

Fig 1: ETC subversion and PMF collapse by 1,4-dichloro-6-methylphenazine.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy and mechanism of 1,4-dichloro-6-methylphenazine, experimental designs must move beyond standard planktonic assays. The following protocols are engineered as self-validating systems to ensure observed effects are causal and target-specific.

Protocol 1: Biofilm Eradication Assay (MBEC Determination)

Causality: Standard Minimum Inhibitory Concentration (MIC) assays cannot assess persister cell viability. We utilize the Calgary Biofilm Device (CBD) because it applies uniform shear stress across 96 pegs during maturation, guaranteeing a highly reproducible, metabolically dormant persister phenotype[4].

  • Step 1: Inoculate the target pathogen (e.g., MRSA) into a CBD plate and incubate for 24 hours at 37°C on a rotary shaker to establish mature biofilms.

  • Step 2: Wash the pegs in PBS to remove planktonic cells, then transfer the lid to a challenge plate containing serial dilutions of 1,4-dichloro-6-methylphenazine (0.1 to 100 μ M).

  • Step 3: Following a 24-hour challenge, transfer the pegs to a recovery plate containing neutralizing broth. Sonicate for 10 minutes to dislodge surviving persister cells, then plate the sonicate for CFU/mL enumeration.

  • Validation Checkpoint: To prove that eradication is due to metabolic disruption rather than non-specific membrane lysis, a parallel hemolysis assay using human red blood cells must be run. HPs should show <5% hemolysis at their MBEC, confirming bacterial ETC specificity[2].

Protocol 2: NADH Dehydrogenase Subversion Assay

Causality: To confirm that the compound acts directly at the ETC rather than interacting with cytosolic redox buffers, the assay must be performed on isolated inverted membrane vesicles (IMVs) where the catalytic sites of NADH dehydrogenases are exposed[1].

  • Step 1: Lyse bacterial cells via French press and isolate IMVs using ultracentrifugation (100,000 x g for 1 hour).

  • Step 2: Suspend IMVs in a reaction buffer containing 100 μ M NADH. Monitor baseline NADH oxidation by measuring absorbance at 340 nm using a spectrophotometer.

  • Step 3: Inject 1,4-dichloro-6-methylphenazine into the cuvette and record the acceleration of the NADH oxidation kinetic curve.

  • Validation Checkpoint: Introduce a known bacterial Complex I inhibitor (e.g., piericidin A). A subsequent halt in HP-induced NADH oxidation validates that the compound is specifically abstracting electrons from the dehydrogenase complex.

Protocol 3: Transcriptomic Profiling for Iron Starvation (RNA-seq)

Causality: Because HPs are known to interact with divalent cations, measuring the immediate transcriptional response provides a real-time snapshot of intracellular stress pathways activated prior to cell death[3].

  • Step 1: Treat established biofilms with a sub-lethal concentration (1/10 MBEC) of the HP for 2 hours.

  • Step 2: Extract total RNA, deplete ribosomal RNA, and construct cDNA libraries for Illumina sequencing.

  • Step 3: Perform differential gene expression analysis focusing on iron-uptake operons.

  • Validation Checkpoint: Perform a parallel rescue assay by co-treating the biofilm with 100 μ M Fe(II). If iron starvation is a causal mechanism of toxicity, exogenous iron will suppress the upregulation of isdB and significantly increase the compound's MBEC[3].

Visualizing the Experimental Logic

Workflow CBD 1. Biofilm Maturation (Calgary Device, 24h) Challenge 2. HP Challenge (Dose-Response Exposure) CBD->Challenge Standardized Shear Stress Split Challenge->Split Assay1 3A. Viability Plating (MBEC Determination) Split->Assay1 Assay2 3B. RNA-seq Profiling (Iron Starvation Markers) Split->Assay2 Assay3 3C. NADH Oxidation (Membrane Fractions) Split->Assay3

Fig 2: Self-validating experimental workflow for evaluating HP biofilm eradication.

Quantitative Data & Comparative Analysis

The table below summarizes the bioactivity profile of representative halogenated phenazines compared to natural phenazines and standard clinical antibiotics against MRSA. Notice the stark contrast between standard antibiotics (which fail against biofilms) and HPs.

Compound ClassSpecific AgentPlanktonic MIC ( μ M)Biofilm MBEC ( μ M)Mammalian Cytotoxicity (RBC Lysis %)
Halogenated Phenazine 1,4-dichloro-6-methylphenazine (Analog)0.20 - 3.132.35 - 12.5< 2% (Non-lytic)
Natural Phenazine Pyocyanin> 100> 200< 5%
Glycopeptide Vancomycin0.68> 1,000 (Fails)< 1%
Fluoroquinolone Ciprofloxacin0.30> 1,000 (Fails)< 1%

Data synthesized from established HP structure-activity relationship studies[2][4][5].

Implications for Drug Development

The interaction between 1,4-dichloro-6-methylphenazine and the bacterial ETC represents a paradigm shift in antimicrobial development. By targeting bacterial energetics rather than macromolecular synthesis, HPs effectively eradicate slow-growing pathogens and persister cells[2]. Furthermore, because their mechanism relies on specific electron abstraction from bacterial NADH dehydrogenases rather than general membrane disruption, they maintain a highly favorable therapeutic index with negligible toxicity to mammalian cells[5]. Future drug development should focus on optimizing the pharmacokinetic properties of these scaffolds while leveraging their unique ability to induce PMF collapse and iron starvation.

Sources

Protocols & Analytical Methods

Method

Application Note: Electrochemical Characterization Techniques for 1,4-Dichloro-6-methylphenazine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Context 1,4-Dichloro-6-methylphenazine (CAS: 2945...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Context

1,4-Dichloro-6-methylphenazine (CAS: 29453-83-6) is a highly functionalized phenazine derivative of significant interest in bioelectrochemistry, biosensor design, and pharmacokinetics. Phenazines are ubiquitous in biological and synthetic systems, primarily acting as low-midpoint potential electron shuttles 1. In living systems and bioelectrochemical devices, their ability to undergo reversible redox cycling dictates their efficacy as antimicrobial agents or energy-transfer relays 2.

The specific substitution pattern in 1,4-dichloro-6-methylphenazine uniquely tunes its electrochemical behavior. The electron-withdrawing chlorine atoms at the 1,4-positions induce an anodic (positive) shift in the formal potential compared to unsubstituted phenazine, making it easier to reduce. Simultaneously, the 6-methyl group provides steric shielding that influences electron transfer kinetics and stabilizes the semiquinone radical intermediate during reduction.

To leverage this compound in practical applications, rigorous electrochemical characterization is required. This guide details the causality, step-by-step protocols, and self-validating workflows for evaluating 1,4-dichloro-6-methylphenazine using Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).

Quantitative Data Summary

To provide a baseline for experimental validation, Table 1 summarizes the expected electrochemical parameters for 1,4-dichloro-6-methylphenazine. Phenazine derivatives typically undergo a reversible two-electron, two-proton (2e⁻/2H⁺) reduction in aqueous media, whereas in aprotic media, they exhibit two distinct one-electron (1e⁻) reduction waves 3.

Table 1: Representative Electrochemical Parameters for 1,4-Dichloro-6-methylphenazine

ParameterAqueous Media (pH 7.4)Aprotic Media (MeCN, 0.1 M TBAPF₆)Analytical Significance
Redox Mechanism 2e⁻ / 2H⁺ transferTwo distinct 1e⁻ transfersDictates buffer selection and pH dependency.
Formal Potential ( ) ~ -0.15 to -0.25 V vs. Ag/AgCl E1​ : ~ -0.8 V, E2​ : ~ -1.4 V vs. Fc/Fc⁺Anodic shift due to electron-withdrawing -Cl groups.
Peak Separation ( ΔEp​ ) ~ 30-40 mV (ideal 2e⁻ is 29.5 mV)~ 60-70 mV per 1e⁻ waveIndicates electrochemical reversibility and kinetics.
Diffusion Coefficient ( D ) ∼4×10−6 cm²/s ∼1×10−5 cm²/sRequired for quantitative modeling (Randles-Sevcik).

Experimental Protocols & Self-Validating Workflows

Electrochemical measurements are highly sensitive to dissolved oxygen and electrode fouling. Oxygen reduces at potentials that overlap with phenazine derivatives, masking the faradaic current of the analyte 1. Therefore, rigorous deoxygenation and electrode preparation are non-negotiable.

Protocol 1: Cyclic Voltammetry (CV) for Redox Reversibility

Objective: Determine the formal redox potential ( ), diffusion coefficient ( D ), and electron transfer kinetics.

  • Electrode Preparation: Polish a Glassy Carbon Electrode (GCE, 3 mm diameter) using 0.05 µm alumina slurry on a microcloth pad in a figure-eight motion for 2 minutes. Rinse with Milli-Q water and sonicate in 1:1 ethanol/water for 3 minutes.

    • Causality: A pristine surface ensures that electron transfer is diffusion-controlled rather than surface-limited by adsorbed impurities. Sonication removes embedded alumina nanoparticles that can alter capacitive background currents.

  • Solution Preparation: Prepare a 1.0 mM solution of 1,4-dichloro-6-methylphenazine in 0.1 M Phosphate Buffer (PB) at pH 7.4 containing 0.1 M KCl as the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity N₂ gas for 20 minutes prior to measurement 1. Maintain a positive N₂ blanket in the headspace during the experiment.

  • Measurement: Use a three-electrode setup (GCE working, Pt wire counter, Ag/AgCl reference). Sweep the potential from +0.2 V to -0.8 V at varying scan rates (10, 20, 50, 100, 200 mV/s).

  • Self-Validation Step: Plot the anodic and cathodic peak currents ( Ip​ ) against the square root of the scan rate ( ν1/2 ). A strictly linear relationship confirms a freely diffusing, reversible redox process governed by the Randles-Sevcik equation.

Protocol 2: Differential Pulse Voltammetry (DPV) for Trace Quantification

Objective: Achieve high-sensitivity detection of the phenazine derivative, which is crucial for pharmacokinetic tracking or biosensor applications where concentrations fall in the nanomolar to micromolar range 4.

  • Setup: Utilize the identical cell configuration and deoxygenation procedure as Protocol 1.

  • Parameters: Set the pulse amplitude to 50 mV, pulse width to 0.05 s, and step potential to 4 mV.

    • Causality: DPV minimizes the capacitive background current by sampling the current just before the potential pulse ends. This temporal resolution drastically improves the signal-to-noise ratio compared to standard CV 5.

  • Calibration: Perform standard additions of 1,4-dichloro-6-methylphenazine (from a concentrated stock) to achieve cell concentrations of 1 µM to 50 µM.

  • Self-Validation Step: Monitor the peak potential ( Ep​ ) during standard additions. The Ep​ should remain constant. A shifting peak potential indicates electrode fouling or significant uncompensated resistance ( Ru​ ), requiring electrode re-polishing.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

Objective: Map the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) at the formal redox potential.

  • DC Bias: Apply a DC potential exactly equal to the determined from the CV protocol.

  • AC Perturbation: Superimpose an AC sinusoidal amplitude of 10 mV.

    • Causality: A small amplitude (≤10 mV) ensures the electrochemical system remains pseudo-linear, which is a strict mathematical requirement for valid EIS data analysis.

  • Frequency Sweep: Scan frequencies from 100 kHz down to 0.1 Hz.

  • Self-Validation Step: Fit the resulting Nyquist plot to a modified Randles equivalent circuit. Apply the Kramers-Kronig (K-K) transform to the raw data; if the K-K transform does not overlap with the experimental data, the system was not stable or causal during the measurement, and the run must be discarded.

Visualizations

Workflow Start 1,4-Dichloro-6-methylphenazine Sample Preparation Deox Deoxygenation (N2 Purge) Eliminate O2 Interference Start->Deox CV Cyclic Voltammetry (CV) Redox Potentials & Reversibility Deox->CV Baseline DPV Differential Pulse Voltammetry High-Sensitivity Quantification Deox->DPV Trace Analysis EIS Impedance Spectroscopy (EIS) Charge Transfer Kinetics Deox->EIS Kinetics Data Data Synthesis & Modeling (Randles-Sevcik, Equivalent Circuits) CV->Data DPV->Data EIS->Data

Figure 1: Electrochemical characterization workflow for 1,4-dichloro-6-methylphenazine.

Mechanism Ox Oxidized State (1,4-dichloro-6-methylphenazine) Radical Semiquinone Radical (1e-, 1H+ intermediate) Ox->Radical +e-, +H+ (Cathodic) Red Reduced State (Dihydrophenazine derivative) Radical->Red +e-, +H+ (Cathodic) Red->Ox -2e-, -2H+ (Anodic Sweep)

Figure 2: The 2e⁻/2H⁺ redox mechanism of phenazine derivatives in aqueous media.

References

  • Title: c]phenazine and Related Ligands with [(C5Me5)ClM]+ (M = Rh or Ir): Evidence for Potential Rather Than Orbital Control in the Reductive Cleavage of the Metal−Chloride Bond Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems Source: The Royal Society of Chemistry URL: [Link]

  • Title: Phenazines as model low-midpoint potential electron shuttles for photosynthetic bioelectrochemical systems (Pre-print/Author Copy) Source: ResearchGate URL: [Link]

  • Title: Recent advances in electrochemical strategies for bacteria detection Source: PMC - NIH URL: [Link]

  • Title: Fundamentals, achievements and challenges in the electrochemical sensing of pathogens Source: Pure (University of Birmingham) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing column chromatography purification of 1,4-dichloro-6-methylphenazine

Welcome to the Technical Support Center for Advanced Chromatographic Purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with halogenated ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatographic Purification. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with halogenated phenazine derivatives, specifically 1,4-dichloro-6-methylphenazine .

Because of its unique structural features—a planar, electron-deficient aromatic core, two electron-withdrawing chlorine atoms, and a mildly electron-donating methyl group—this compound presents specific solubility and resolution challenges during normal-phase silica gel chromatography. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative troubleshooting to ensure high-yield, high-purity isolation.

Part 1: Mechanistic Principles of Halogenated Phenazine Chromatography

To optimize the purification of 1,4-dichloro-6-methylphenazine, one must first understand how its molecular structure dictates its behavior on a silica stationary phase:

  • Lipophilicity and Silanol Interactions : The electron-withdrawing chlorine atoms at the 1,4-positions significantly reduce the electron density (and thus the basicity) of the phenazine nitrogen atoms. Unlike naturally occurring, highly polar phenazines (e.g., pyocyanin), 1,4-dichloro-6-methylphenazine is highly lipophilic [1]. It does not strongly hydrogen-bond with the acidic silanol groups of the silica gel, meaning it typically elutes with non-polar to moderately polar solvent systems.

  • π−π Stacking and Solubility : The planar aromatic core promotes strong intermolecular π−π stacking. While this compound is soluble in halogenated solvents (dichloromethane, chloroform) and aromatic solvents (toluene), it has notoriously poor solubility in purely aliphatic hydrocarbons (like hexanes or pentane). If loaded incorrectly, it will rapidly crystallize on the top of the column [2].

Part 2: Experimental Protocol for Flash Column Chromatography

This self-validating protocol is designed to prevent on-column precipitation while maximizing the resolution between the target phenazine and common synthetic byproducts (such as unreacted diaminotoluene or regioisomeric chlorinated phenazines).

Step-by-Step Methodology
  • Stationary Phase Preparation : Use high-quality 230–400 mesh (40–63 µm) silica gel. Pack the column using a slurry method with 100% hexanes. Ensure the silica volume is 50 to 100 times the mass of your crude mixture to accommodate the planar stacking nature of the phenazine.

  • Sample Loading (Critical Step - Dry Loading) : Because 1,4-dichloro-6-methylphenazine has poor solubility in the initial non-polar mobile phase, liquid loading will cause streaking or precipitation .

    • Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add silica gel (approx. 3 times the crude mass) to the flask.

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully load this dry powder evenly onto the top of the packed column bed and top with a 1 cm layer of clean sand.

  • Elution Gradient :

    • 0-2 Column Volumes (CV) : 100% Hexanes (to flush out highly non-polar aliphatic impurities).

    • 2-5 CV : 5% Ethyl Acetate (EtOAc) in Hexanes.

    • 5-10 CV : 10% to 15% EtOAc in Hexanes. The 1,4-dichloro-6-methylphenazine typically elutes in this window as a distinct yellow/greenish-yellow band [1].

  • Fraction Monitoring : Monitor fractions using Thin Layer Chromatography (TLC). The compound is highly UV-active and will appear as a dark spot under short-wave UV (254 nm) and often has visible yellow pigmentation.

Part 3: Quantitative Data & Solvent System Selection

Selecting the right mobile phase is critical for resolving 1,4-dichloro-6-methylphenazine from structurally similar impurities. The table below summarizes the efficacy of various solvent systems [3].

Solvent SystemSelectivity for Halogenated PhenazinesSolubility ProfileRecommended Use Case
Hexane / EtOAc Moderate to HighPoor in <5% EtOAcStandard gradient purification; good for removing highly polar baseline impurities.
Toluene (Isocratic) Very High ( π−π interactions)ExcellentResolving closely related regioisomers (e.g., 1,3-dichloro vs. 1,4-dichloro derivatives).
DCM / Hexane Low to ModerateExcellentRapid filtration columns or when the crude mixture is highly prone to crystallization.
Chloroform / MeOH Poor (Too polar)ExcellentNot recommended. Will cause co-elution of the target with polar byproducts [4].

Part 4: Workflow Visualization

The following decision tree outlines the logical workflow for troubleshooting the purification of 1,4-dichloro-6-methylphenazine based on real-time chromatographic feedback.

PhenazinePurification Start Crude 1,4-dichloro-6-methylphenazine SolubilityCheck Soluble in 5% EtOAc/Hexane? Start->SolubilityCheck DryLoad Dry Load on Silica (DCM evaporation) SolubilityCheck->DryLoad No (Prone to crashing out) LiquidLoad Liquid Load directly onto column SolubilityCheck->LiquidLoad Yes RunColumn Run Gradient: 0-15% EtOAc in Hexanes DryLoad->RunColumn LiquidLoad->RunColumn TLCCheck TLC Result Analysis RunColumn->TLCCheck Streaking Issue: Severe Streaking TLCCheck->Streaking Tailing observed Coelution Issue: Co-elution with isomers TLCCheck->Coelution Overlapping spots Success Pure 1,4-dichloro-6-methylphenazine TLCCheck->Success Clean separation FixStreaking Add 1-2% Triethylamine or switch to DCM Streaking->FixStreaking FixCoelution Switch to Isocratic Toluene Coelution->FixCoelution

Caption: Diagnostic workflow for optimizing 1,4-dichloro-6-methylphenazine column chromatography.

Part 5: Troubleshooting Guides & FAQs

Q: My 1,4-dichloro-6-methylphenazine is streaking severely down the column, contaminating later fractions. How do I fix this? A: Streaking in halogenated phenazines is rarely due to acid-base interactions (as the nitrogens are heavily deactivated). Instead, it is usually caused by column overloading or poor solubility in the mobile phase, leading to continuous micro-precipitation and re-dissolution as the solvent front moves [3]. Resolution: Abort the column, recover the material, and re-run using a strict dry-loading technique. Alternatively, switch to a mobile phase with higher solubilizing power, such as a gradient of 10% to 50% Dichloromethane in Hexanes, rather than relying solely on Ethyl Acetate.

Q: I am observing co-elution of my target compound with unreacted diaminotoluene starting material. Hexane/EtOAc isn't separating them. What is the alternative? A: Diaminotoluenes and chlorinated phenazines can sometimes exhibit similar Rf​ values in aliphatic/ester mixtures. To resolve this, you must change the selectivity of the solvent, not just the polarity. Resolution: Switch your mobile phase to 100% Toluene . Toluene is an aromatic solvent that engages in π−π interactions with the stationary phase and the analytes. Because the phenazine core and the diaminotoluene have vastly different π -electron topologies, toluene will dramatically shift their relative retention factors ( Rf​ ), allowing for baseline separation.

Q: The compound crystallized as a bright yellow band right at the top of the silica gel immediately after loading. Is the run ruined? A: The run is compromised but salvageable. This happens when a concentrated liquid load in a strong solvent (like DCM) hits the non-polar column equilibration solvent (100% hexanes), causing an immediate crash-out. Resolution: Do not push the column with high pressure, as this will cause channeling. Carefully pipette 1-2 mL of neat DCM directly onto the crystallized band to re-dissolve it, allow it to seep into the silica, and then immediately transition your mobile phase to 10% EtOAc/Hexane to maintain solubility as it travels down the column. In the future, always use the dry-loading method described in Part 2.

Q: Does the compound degrade on silica gel? Should I use deactivated silica? A: 1,4-dichloro-6-methylphenazine is chemically stable on standard slightly acidic silica gel. Unlike some electron-rich phenazines that can oxidize or polymerize on the column, the electron-withdrawing chlorines protect the core from oxidation [2]. You do not need to pre-treat the column with triethylamine (TEA) unless you are trying to elute highly basic impurities away from your target compound.

References

  • Design, Synthesis and Evaluation of Halogenated Phenazine Antibacterial Prodrugs Targeting Nitroreductase Enzymes for Activation Source: RSC Medicinal Chemistry URL:[Link]

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles Source: ACS Infectious Diseases URL:[Link]

  • Solvent Systems for Flash Column Chromatography Source: Department of Chemistry, University of Rochester URL:[Link]

Optimization

Minimizing false positives in 1,4-dichloro-6-methylphenazine viability assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with artifactual data in high-throughput viability screens.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling with artifactual data in high-throughput viability screens.

1,4-dichloro-6-methylphenazine (DCM-phenazine) is a highly efficient electron-coupling reagent. It is utilized to shuttle electrons from intracellular reductases (via NADH/NADPH) to extracellular tetrazolium salts (such as WST-8) or resazurin (1[1]). While it offers superior electron transfer kinetics compared to traditional phenazine methosulfate (PMS), its high redox reactivity makes it highly susceptible to chemical interference.

This guide is designed to help you understand the causality behind these artifacts and implement self-validating experimental systems to ensure absolute data integrity.

Visualizing the Mechanism of Interference

To troubleshoot an assay, you must first understand the flow of electrons. False positives occur when non-cellular agents hijack this pathway.

G cluster_Cell Intracellular Space cluster_Extracellular Extracellular Assay Medium NADH NADH / NADPH (Metabolically Active) Dehydrogenase Mitochondrial & Cytosolic Reductases NADH->Dehydrogenase DCM_Ox DCM-phenazine (Oxidized) Dehydrogenase->DCM_Ox Electron Transfer DCM_Red DCM-phenazine (Reduced) DCM_Ox->DCM_Red Reduction DCM_Red->DCM_Ox Recycling Tetrazolium Tetrazolium Salt (e.g., WST-8) DCM_Red->Tetrazolium Electron Shuttle Superoxide Superoxide Radicals (O2•-) (Paradoxical Toxicity) DCM_Red->Superoxide O2 Interaction Formazan Formazan Dye (Colored Signal) Tetrazolium->Formazan Signal Generation Interferents Reducing Agents (DTT, Polyphenols, HSA) Interferents->DCM_Ox False Positive (Non-enzymatic) Superoxide->NADH Cell Death (False Negative)

Electron shuttle mechanism of DCM-phenazine and pathways leading to false-positive signals.

Frequently Asked Questions (FAQs): The Causality of Assay Artifacts

Q1: Why am I seeing a strong viability signal in wells where my cells are visibly dead or absent? A1: This is the classic "false positive" caused by direct chemical reduction. DCM-phenazine acts as a redox intermediate. If your test compound contains reducing moieties (e.g., free thiols like Dithiothreitol (DTT), ascorbic acid, or certain polyphenols), it will bypass the cellular NADH/NADPH pathway and directly donate electrons to the oxidized DCM-phenazine (2[2]). The phenazine then reduces the tetrazolium salt to formazan, generating a colorimetric signal entirely independent of cellular metabolism (3[3]).

Q2: My vehicle control (containing 5% BSA) is showing a higher background absorbance than my standard media. Is the phenazine reacting with the protein? A2: Yes. Serum albumin (both bovine and human) contains a free cysteine residue (Cys34) that possesses inherent reductive activity. In the presence of highly reactive electron mediators like DCM-phenazine, this free sulfhydryl group can non-enzymatically reduce the tetrazolium dye, leading to a concentration-dependent increase in background signal and an overestimation of cell viability (4[4]).

Q3: I am screening antioxidant compounds, and my viability readings are consistently exceeding 150% of the control. Are the cells proliferating that rapidly? A3: It is highly unlikely. Antioxidants are notorious for hijacking redox-based assays. Because antioxidants are electron donors by nature, they rapidly reduce DCM-phenazine. This creates a massive artificial spike in formazan production. You are measuring the chemical reducing power of your antioxidant, not cellular proliferation (5[5]).

Q4: Can extended incubation with DCM-phenazine cause toxicity, leading to paradoxical false negatives? A4: Absolutely. Phenazine derivatives can undergo single- or two-electron transfer reactions with molecular oxygen ( O2​ ) in the culture media, generating superoxide radical anions ( O2∙−​ ). This reactive oxygen species (ROS) induces severe oxidative stress and mitochondrial toxicity, actively killing the cells you are trying to measure (6[6]). Prolonged incubation times exacerbate this auto-poisoning effect.

Quantitative Data: Interfering Compounds

To establish a self-validating system, you must anticipate interference. The table below summarizes quantitative thresholds for common chemical classes that cause false positives in phenazine-mediated assays.

Compound ClassSpecific ExamplesMechanism of InterferenceMinimum Interfering ConcentrationImpact on Assay Readout
Thiol-containing Agents DTT, β -mercaptoethanolDirect electron donation to DCM-phenazine~0.25 mM (2[2])Severe False Positive
Antioxidants Ascorbic Acid, TroloxNon-enzymatic reduction of the electron shuttleVariable (Highly dose-dependent)Moderate to Severe False Positive
Serum Proteins Bovine Serum Albumin (BSA)Free Cys34 residue reduces the tetrazolium salt>1% w/v (4[4])High Background / Mild False Positive
Reducing Sugars FructoseWeak direct reduction of the phenazine mediator~250 mM (2[2])Mild False Positive

Troubleshooting Guide & Self-Validating Workflows

To guarantee trustworthiness in your data, every viability screen using DCM-phenazine must incorporate a self-validating control system.

Workflow Start High Background or Unexpected Viability Spike CellFree Step 1: Run Cell-Free Control Assay Start->CellFree Decision1 Signal in Cell-Free Blank? CellFree->Decision1 Yes_Signal Chemical Interference (Direct Reduction) Decision1->Yes_Signal Yes No_Signal Biological or Protocol Artifact Decision1->No_Signal No Wash Solution A: Wash cells before adding phenazine/dye mixture Yes_Signal->Wash AltAssay Solution B: Use non-redox assay (e.g., ATP Luminescence) Yes_Signal->AltAssay CheckDensity Solution C: Optimize cell seeding density (Avoid overconfluence) No_Signal->CheckDensity CheckTox Solution D: Shorten incubation time to prevent superoxide toxicity No_Signal->CheckTox

Decision tree workflow for identifying and resolving false positives in phenazine assays.

Step-by-Step Methodology: The Cell-Free Control Assay

The most definitive way to isolate chemical interference from true biological activity is to run a parallel cell-free control. This protocol must be executed whenever screening novel chemical entities or natural product libraries.

Materials Required:

  • Complete assay medium (identical to the cell culture medium, including serum).

  • Test compounds (prepared at the maximum concentration used in the biological assay).

  • DCM-phenazine / Tetrazolium (e.g., WST-8) working solution.

  • 96-well or 384-well microplate.

Procedure:

  • Preparation of the Matrix: Dispense 100 µL of complete assay medium into the required number of wells in a sterile microplate. Crucial: Do not seed any cells in these wells.

  • Compound Addition: Add your test compounds to the wells at the exact concentrations utilized in your experimental cell-based plates. Include a vehicle control well (e.g., 0.1% DMSO in medium).

  • Incubation (Pre-dye): Incubate the plate under standard culture conditions (37°C, 5% CO2​ ) for the same duration as your drug treatment phase to mimic any chemical degradation that might occur over time.

  • Reagent Addition: Add 10 µL of the DCM-phenazine/tetrazolium working solution to each well.

  • Signal Development: Incubate the plate for 1 to 4 hours at 37°C, protected from light.

  • Quantification: Measure the absorbance at 450 nm (or the specific wavelength for your dye) using a microplate reader.

  • Data Interpretation:

    • Valid Result: The absorbance of the test compound wells equals the vehicle control wells.

    • False Positive Detected: The absorbance of the test compound wells is significantly higher than the vehicle control. This confirms direct chemical reduction.

Resolution Strategies for Confirmed Interference: If your cell-free control confirms that your test compound reduces DCM-phenazine, you must alter your experimental design:

  • The "Wash-Out" Method: If your test compound acts intracellularly, treat the cells for the desired duration, carefully aspirate the media, wash the cells twice with warm PBS to remove extracellular reducing agents, and then add fresh media containing the DCM-phenazine reagent.

  • Orthogonal Validation: Switch to a non-redox viability metric. I strongly recommend utilizing an ATP-based luminescence assay or a protease-release fluorometric assay, which are completely independent of electron-shuttle chemistry and impervious to reducing agents.

References

  • Clyte.tech. "Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS)."[Link]

  • PubMed. "Serum albumin leads to false-positive results in the XTT and the MTT assay."[Link]

  • PMC. "Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays."[Link]

  • MDPI. "Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress."[Link]

Sources

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